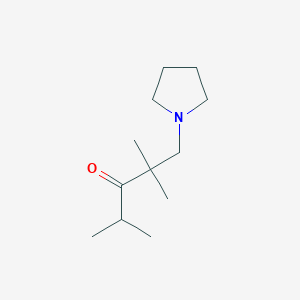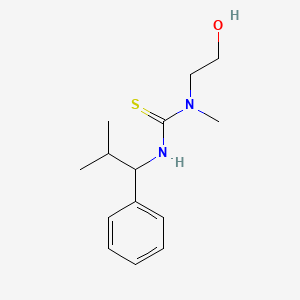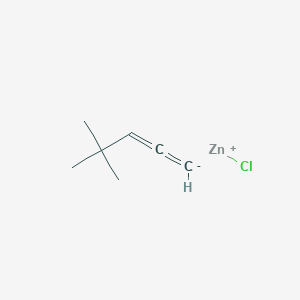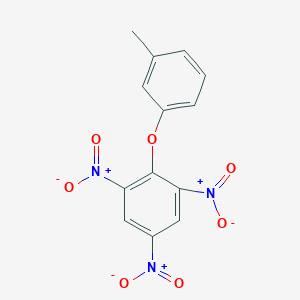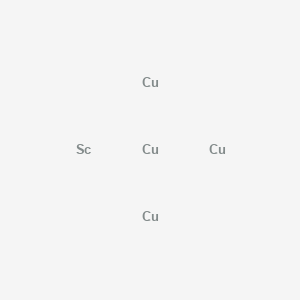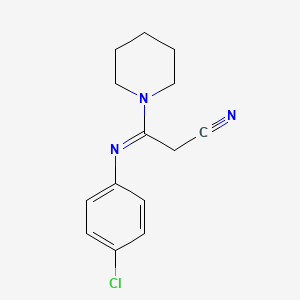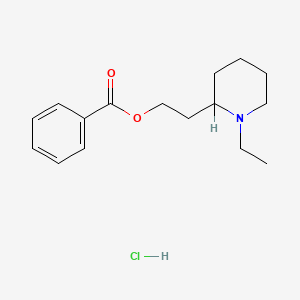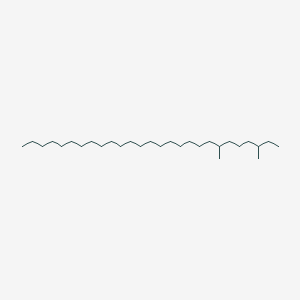
3,7-Dimethylheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylheptacosane is an aliphatic hydrocarbon with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . This compound is a branched alkane, characterized by the presence of two methyl groups attached to the heptacosane chain at the 3rd and 7th positions. It is commonly found in the cuticular hydrocarbons of insects and plays a significant role in chemical communication and mate recognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylheptacosane can be achieved using 3-methylthiophene as the building block. The process involves acylation of 3-methylthiophene with 3-methyl pentanoyl chloride in the presence of aluminum chloride, yielding a mixture of isomers. The ketone is then reduced under Wolf-Kishner conditions, followed by further acylation with octadecanoyl chloride and reduction to the alkane. The final step involves hydrogenation in the presence of a Raney Nickel catalyst, resulting in this compound with an overall yield of 20% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, and carboxylic acids under specific conditions.
Reduction: Although already a saturated hydrocarbon, it can be involved in reduction reactions to remove any functional groups if present.
Substitution: Alkanes can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Removal of any functional groups, resulting in a more saturated hydrocarbon.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
3,7-Dimethylheptacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of branched alkanes.
Industry: Used in the formulation of synthetic pheromones for pest control and in the study of hydrocarbon-based materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of insects, facilitating chemical communication and mate recognition. The molecular targets include olfactory receptors and pheromone-binding proteins, which detect and respond to the presence of this hydrocarbon .
Comparación Con Compuestos Similares
- 5-Methylheptacosane
- 5,17-Dimethylheptacosane
- 3,9-Dimethylheptacosane
Comparison: 3,7-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other methylated heptacosanes, it has distinct roles in chemical communication and mate recognition in insects . The position and number of methyl groups significantly affect the compound’s interaction with biological receptors and its overall function.
Propiedades
Número CAS |
73189-55-6 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
3,7-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29(4)27-24-26-28(3)6-2/h28-29H,5-27H2,1-4H3 |
Clave InChI |
JVMGJGOHLJIIKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


